molecular formula C27H30FN3O4 B1142869 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-p CAS No. 1241972-30-4

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-p

Cat. No.: B1142869
CAS No.: 1241972-30-4
M. Wt: 479.5432032
InChI Key:
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-p is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally characterized by a quinoline core with various substituents that enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-p typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Fluorination: The fluorine atom is introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Piperazine Substitution: The piperazine ring is attached through nucleophilic substitution reactions, typically using piperazine derivatives and appropriate leaving groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for certain steps, which enhance reaction efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinoline core, potentially reducing the double bonds or the carbonyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

    Substitution: Nucleophiles such as amines or thiols under basic conditions are frequently employed.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential pharmaceutical applications.

Biology:

    Antibacterial Research: It is extensively studied for its antibacterial properties, particularly against resistant strains of bacteria.

Medicine:

    Antibiotic Development: The compound is a candidate for developing new antibiotics to combat multi-drug resistant bacterial infections.

Industry:

    Pharmaceutical Manufacturing: It is used in the production of antibacterial drugs and in research for new therapeutic agents.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets are the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.

Comparison with Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Norfloxacin: A quinolone with a similar core structure but different pharmacokinetic properties.

Uniqueness: 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-p is unique due to its specific substituents that enhance its binding affinity to bacterial enzymes and improve its pharmacokinetic profile, making it a potent antibacterial agent.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1241972-30-4

Molecular Formula

C27H30FN3O4

Molecular Weight

479.5432032

Synonyms

3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, 2-phenoxyethyl ester

Origin of Product

United States

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